molecular formula C10H12N4O5 B6134918 N-{[(3-NITROPHENYL)CARBAMOYL]AMINO}ETHOXYFORMAMIDE

N-{[(3-NITROPHENYL)CARBAMOYL]AMINO}ETHOXYFORMAMIDE

Cat. No.: B6134918
M. Wt: 268.23 g/mol
InChI Key: AHPIBRJZWAPWIT-UHFFFAOYSA-N
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Description

N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide is a chemical compound with the molecular formula C10H11N3O5 It is known for its unique structure, which includes a nitrophenyl group, a carbamoyl group, and an ethoxyformamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide typically involves the reaction of 3-nitroaniline with ethyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate carbamate, which is then treated with formamide to yield the final product. The reaction conditions usually involve temperatures ranging from 0°C to room temperature and require careful control of the pH to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under mild conditions using reducing agents such as hydrogen gas and a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbamoyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used.

    Substitution: Nucleophiles such as amines or alcohols can react with the carbamoyl group under basic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted carbamates and ureas.

Scientific Research Applications

N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenyl group can participate in electron transfer reactions, while the carbamoyl group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-{[(4-Nitrophenyl)carbamoyl]amino}ethoxyformamide
  • N-{[(2-Nitrophenyl)carbamoyl]amino}ethoxyformamide
  • N-{[(3-Nitrophenyl)carbamoyl]amino}methoxyformamide

Uniqueness

N-{[(3-Nitrophenyl)carbamoyl]amino}ethoxyformamide is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and interactions with biological targets. The presence of the ethoxyformamide group also distinguishes it from other similar compounds, potentially leading to different chemical and biological properties.

Properties

IUPAC Name

ethyl N-[(3-nitrophenyl)carbamoylamino]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N4O5/c1-2-19-10(16)13-12-9(15)11-7-4-3-5-8(6-7)14(17)18/h3-6H,2H2,1H3,(H,13,16)(H2,11,12,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHPIBRJZWAPWIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)NNC(=O)NC1=CC(=CC=C1)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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